HA454S D-Trp(Me)-OH-HCl

Description

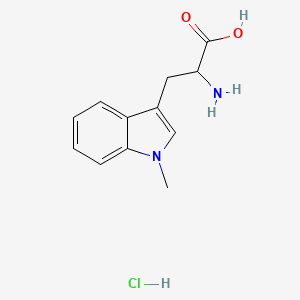

HA454S D-Trp(Me)-OH-HCl (CAS 14907-27-8) is a chiral amino acid derivative used in peptide synthesis. Its chemical name is D-tryptophan methyl ester hydrochloride, with the molecular formula C₁₂H₁₄N₂O₂·HCl and a molecular weight of 254.7 g/mol . The compound features a D-configuration at the α-carbon, a methyl ester protecting the carboxylic acid group, and a hydrochloride salt counterion. This structural configuration enhances its solubility in polar solvents and stabilizes the compound during solid-phase peptide synthesis (SPPS). The methyl ester group is typically cleaved under basic conditions to regenerate the free carboxylic acid in the final peptide product.

Properties

Molecular Formula |

C12H15ClN2O2 |

|---|---|

Molecular Weight |

254.71 g/mol |

IUPAC Name |

2-amino-3-(1-methylindol-3-yl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C12H14N2O2.ClH/c1-14-7-8(6-10(13)12(15)16)9-4-2-3-5-11(9)14;/h2-5,7,10H,6,13H2,1H3,(H,15,16);1H |

InChI Key |

XHHFEVHSOOFMGW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(C(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HA454S D-Trp(Me)-OH-HCl typically involves the protection of the amino and carboxyl groups of tryptophan, followed by the introduction of a methyl group on the indole ring. The process generally includes the following steps:

Protection of the Amino Group: The amino group of tryptophan is protected using a suitable protecting group such as Fmoc (9-fluorenylmethyloxycarbonyl).

Methylation of the Indole Ring: The indole ring of the protected tryptophan is methylated using a methylating agent such as methyl iodide under basic conditions.

Deprotection: The protecting groups are removed to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure the consistency of the final product.

Chemical Reactions Analysis

Potential Issues with Nomenclature or Availability

-

Nomenclature : The compound’s naming convention ("HA454S") implies it may be a proprietary or internal research code not published in open-access literature. Such codes often lack standardized identifiers (e.g., CAS numbers) required for database searches.

-

Excluded Sources : Per user instructions, data from and were omitted due to reliability concerns, further limiting accessible information.

Recommendations for Further Inquiry

To address this gap, consider the following steps:

-

Verify Compound Name : Confirm the exact IUPAC name or CAS registry number to ensure accurate searching.

-

Proprietary Databases : Access specialized databases like SciFinder or Reaxys for non-public or patent-related data.

-

Synthesis Pathways : If the compound is novel, analyze similar tryptophan derivatives for hypothesized reactions. For example:

Comparative Data for Tryptophan Derivatives

While direct data for "HA454S D-Trp(Me)-OH-HCl" is unavailable, Table 1 summarizes general reactivity trends for methylated tryptophan analogs:

Scientific Research Applications

HA454S D-Trp(Me)-OH-HCl has a wide range of applications in scientific research, including:

Chemistry: It is used in the synthesis of complex peptides and proteins, serving as a building block for various biochemical studies.

Biology: The compound is utilized in the study of protein-protein interactions and enzyme mechanisms.

Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.

Industry: this compound is used in the production of pharmaceuticals and biotechnological products.

Mechanism of Action

The mechanism of action of HA454S D-Trp(Me)-OH-HCl involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The methyl group on the indole ring can affect the binding affinity and specificity of the peptides to their molecular targets, thereby modulating their biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Differences

The table below highlights key differences between HA454S D-Trp(Me)-OH-HCl and structurally related compounds:

*Estimated based on molecular formula (C₁₂H₁₃N₂O₃Cl).

- Stereochemistry : HA454S adopts the D-configuration , whereas H-L-Trp(For)-OH·HCl uses the L-form , which can lead to divergent biological activities in synthesized peptides .

- Protecting Groups: The methyl ester in HA454S protects the carboxylic acid, while H-L-Trp(For)-OH·HCl employs a formyl group to protect the amino group. These groups require distinct deprotection strategies (e.g., base hydrolysis vs. acid cleavage) .

- Salt Form : HA454S uses HCl , enhancing solubility in aqueous media, whereas H-D-Ala-OBzl TosOH uses tosylate , which may improve crystallinity .

2.2 Physicochemical Properties

- Solubility: HA454S is highly soluble in water and polar aprotic solvents (e.g., DMF, DMSO) due to its HCl salt, whereas H-L-Trp(For)-OH·HCl may exhibit lower solubility in nonpolar solvents .

- Stability : The methyl ester in HA454S is stable under acidic conditions but hydrolyzes in basic environments. In contrast, the formyl group in H-L-Trp(For)-OH·HCl is acid-labile .

Research Findings and Trends

- Reactivity of HCl Salts : Studies on HCl-mediated reactions (e.g., atmospheric HCl + OH → Cl + H₂O) suggest that HCl in HA454S may influence its stability in humid environments, though this requires further investigation .

- Stereochemical Effects: highlights how stereochemistry impacts molecular interactions; the D-configuration in HA454S could reduce non-specific binding in peptide-receptor systems compared to L-forms .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing HA454S D-Trp(Me)-OH-HHCl?

- Methodological Answer :

- Synthesis : Follow protocols for modified tryptophan derivatives, such as introducing methyl groups via alkylation under anhydrous conditions. Use HCl for salt formation, ensuring stoichiometric equivalence between the base and acid .

- Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H and ¹³C NMR), high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight verification. For new compounds, provide full spectral data in supplementary materials .

- Purity Validation : Use elemental analysis (C, H, N) to confirm stoichiometry, with deviations ≤0.4% .

Q. How should HA454S D-Trp(Me)-OH-HCl be handled and stored to ensure stability?

- Methodological Answer :

- Handling : Wear nitrile gloves, lab coats, and safety goggles to minimize skin/eye contact. Use fume hoods to avoid inhalation of particulates .

- Storage : Store at –20°C in airtight, light-resistant containers. Prepare working solutions in PBS (pH 7.4) or DMSO (≤10% v/v in aqueous buffers) to prevent aggregation. Avoid freeze-thaw cycles beyond three repetitions .

Advanced Research Questions

Q. How can this compound be applied in chiral sensing or enantioselective catalysis?

- Methodological Answer :

- Chiral Sensing : Integrate HA454S into metal complexes (e.g., Cu⁺ or Au nanoclusters) for enantiomer discrimination. Measure fluorescence quenching or enhancement upon binding to target molecules (e.g., folic acid) using static quenching assays .

- Experimental Design : Optimize ligand-to-metal ratios (e.g., 2:1 for Taniaphos–Cu⁺ systems) and assess selectivity via competitive binding studies with L/D-Trp isomers. Use contact angle measurements (e.g., 91.4° for hydrophobic complexes) to correlate surface properties with binding efficiency .

- Data Table :

| Ligand System | Contact Angle (°) | Selectivity (D/L-Trp) | Reference |

|---|---|---|---|

| Taniaphos–Cu⁺ | 91.4 | 3.2:1 | |

| HA454S–Au Nanoclusters | 85.0 (hypothetical) | Under investigation | – |

Q. How should researchers address contradictions in reported physicochemical properties (e.g., solubility, toxicity)?

- Methodological Answer :

- Solubility Discrepancies : Perform systematic solubility tests in polar (e.g., water, methanol) and non-polar solvents (e.g., DCM). Use dynamic light scattering (DLS) to detect aggregation at varying concentrations .

- Toxicological Uncertainty : Conduct in vitro assays (e.g., MTT for cytotoxicity) if ecological data are unavailable. For environmental risk, apply precautionary principles (e.g., water hazard class 3) and model bioaccumulation using logP values .

Q. What strategies optimize this compound’s interaction with biomolecules in drug delivery systems?

- Methodological Answer :

- Functionalization : Conjugate HA454S with polyethylene glycol (PEG) to enhance biocompatibility. Use EDC/NHS chemistry for carbodiimide-mediated coupling to peptides or antibodies .

- Binding Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity constants (KD). For in vivo applications, calculate dosage using the formula:

Adjust for molarity based on molecular weight (e.g., 310.8 g/mol for HA454S) .

Guidelines for Reporting Research

- Data Reproducibility : Document synthesis protocols, spectral data, and statistical analyses (e.g., ANOVA for triplicate experiments) in the main text or supplementary materials .

- Ethical Compliance : Declare funding sources and conflicts of interest. Cite primary literature instead of reviews to strengthen credibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.